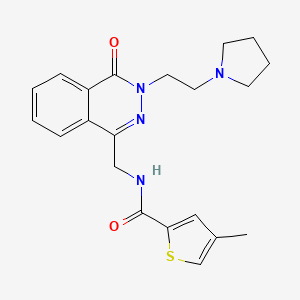![molecular formula C18H23Cl2N3 B2813450 N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine CAS No. 1029989-47-6](/img/structure/B2813450.png)
N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine ring, which is a type of heterocyclic compound . The imidazo[1,2-a]pyridine ring is attached to an adamantanamine group via a methylene (-CH2-) bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazo[1,2-a]pyridine ring and the adamantanamine group. Unfortunately, without more specific information or analytical data, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Typically, properties such as solubility, melting point, boiling point, and reactivity would be determined experimentally .Aplicaciones Científicas De Investigación
Catalytic Applications
Diiron(III) complexes with tridentate 3N ligands, including structures related to N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine, have been investigated for their catalytic efficiency in the selective hydroxylation of alkanes. These complexes have shown to function as efficient catalysts, offering insights into the structural impact on catalytic activity, including selectivity and turnover numbers for hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).
Environmental Degradation
The degradation of imazosulfuron, a compound containing a similar chloroimidazo[1,2-a]pyridin-3-yl group, in soil was studied to evaluate its environmental fate. This research provides insight into the chemical and biological degradation pathways in both aerobic and anaerobic conditions, contributing to our understanding of the environmental impact of such compounds (Morrica et al., 2001).
Material Science and Coordination Chemistry
Research into the construction of zero-dimensional complexes and one-dimensional coordination polymers adjusted by solvents or ligand substituent groups has been conducted using ligands structurally related to this compound. These studies shed light on the influence of solvent types and ligand substituents on the dimensionalities of the resulting structures, which has implications for the design of novel materials with specific properties (Yin et al., 2021).
Pharmaceutical and Biochemical Studies
The imidazo[1,2-a]pyridine-based derivatives, including those with structural motifs similar to this compound, have been explored for their anticholinesterase potential. These compounds have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the potential for the development of new therapeutic agents (Kwong et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-adamantyl-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLAWLVGQUMFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH2+]CC4=CN=C5N4C=C(C=C5)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)



![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2813383.png)
![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)


![3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2813390.png)